
4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a dialkylarylamine and a tertiary amino compound.
Applications De Recherche Scientifique
Synthesis and Biological Screening
A novel method for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes 4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, was developed. This synthesis is performed under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. Notably, this process has shown potent antileukemic activity for specific derivatives, highlighting its significance in cancer research (Dolzhenko et al., 2021).
Dendrimer Development and Transfection Experiments
The compound has been utilized in the synthesis of phosphorus dendrimers with different amine terminal groups, including pyrrolidine and morpholine. These dendrimers exhibit low cytotoxicity and are capable of interacting with DNA. They have been explored for their potential in transfection experiments to deliver single- and double-stranded DNA into cells, which is a crucial step in gene therapy (Padié et al., 2009).
Antimicrobial Properties
The compound is part of a set of novel triazole derivatives that have been synthesized and tested for their antimicrobial activities. Some of these derivatives have shown good or moderate activities against test microorganisms, suggesting its potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis and Biological Activity
The compound has been included in studies related to the synthesis and analysis of its crystal structure. It has also been investigated for its biological activity, particularly for its inhibitory effects on the proliferation of cancer cell lines, showcasing its potential in cancer treatment and drug design (Lu et al., 2017).
Propriétés
Nom du produit |
4-(4-morpholinyl)-N-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine |
|---|---|
Formule moléculaire |
C17H22N6O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-morpholin-4-yl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N6O/c1-2-6-14(7-3-1)18-15-19-16(22-8-4-5-9-22)21-17(20-15)23-10-12-24-13-11-23/h1-3,6-7H,4-5,8-13H2,(H,18,19,20,21) |
Clé InChI |
HOTPJJJHRXWYFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
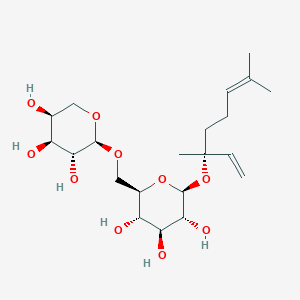

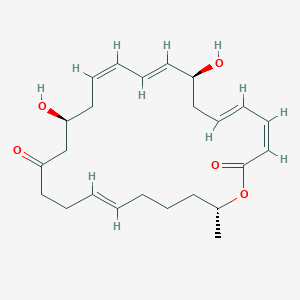
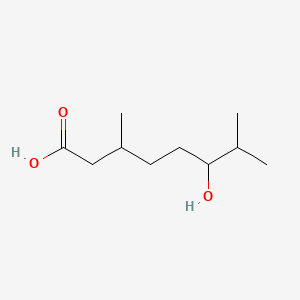
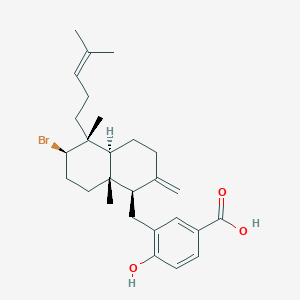

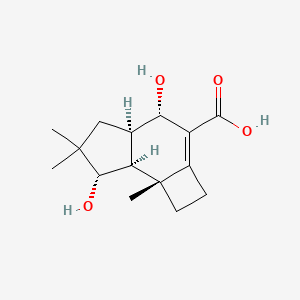
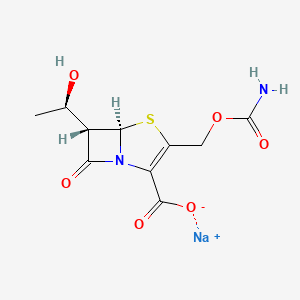
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
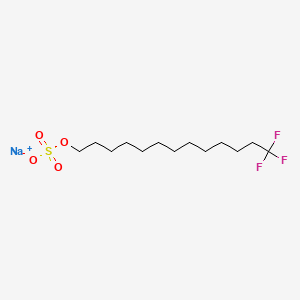

![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)